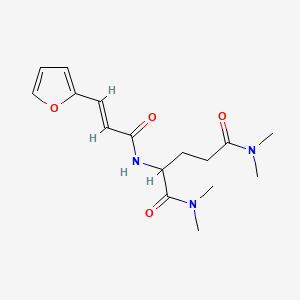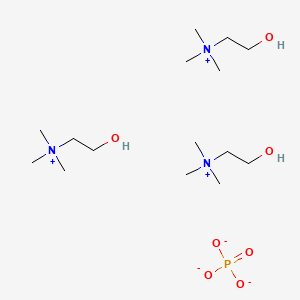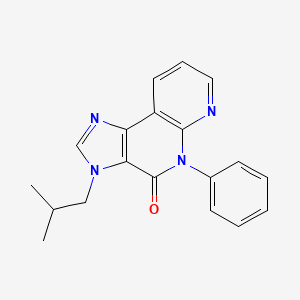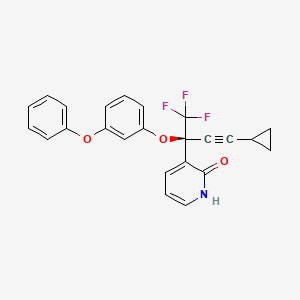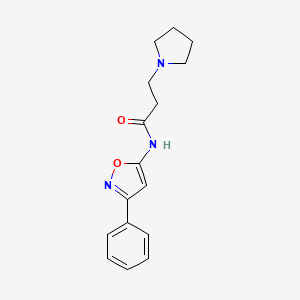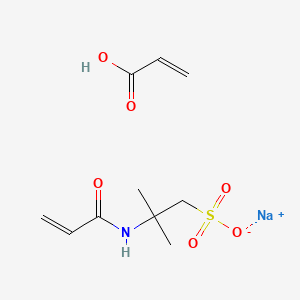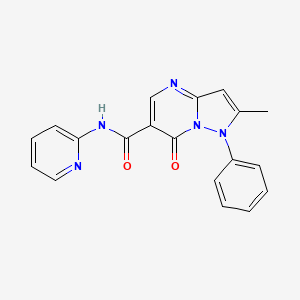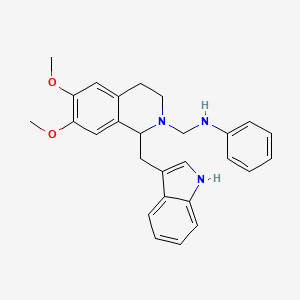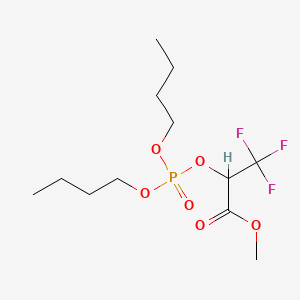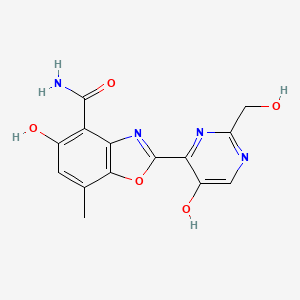![molecular formula C21H47BN2O3 B12749748 boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine CAS No. 71786-64-6](/img/structure/B12749748.png)
boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boric acid, compound with N-oleyl-1,3-propanediamine, is a chemical compound formed by the combination of boric acid and N-oleyl-1,3-propanediamine. Boric acid is a weak monobasic Lewis acid of boron, while N-oleyl-1,3-propanediamine is an organic compound and a diamine with the formula C21H44N2. This compound is known for its applications in various industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of boric acid, compound with N-oleyl-1,3-propanediamine, typically involves the reaction of boric acid with N-oleyl-1,3-propanediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetone or methanol, at a specific temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity boric acid and N-oleyl-1,3-propanediamine. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group of N-oleyl-1,3-propanediamine is oxidized to form various oxidation products.
Reduction: Reduction reactions can also occur, particularly involving the boric acid component.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce boron hydrides.
Applications De Recherche Scientifique
Boric acid, compound with N-oleyl-1,3-propanediamine, has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of urethanes and epoxies.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used as an emulsifier in asphalt production, an ore flotation agent, and a dispersant in paints.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The boric acid component acts as a Lewis acid, facilitating various chemical reactions. The N-oleyl-1,3-propanediamine component can interact with cations, making it useful in applications where cationic interactions are important.
Comparaison Avec Des Composés Similaires
1,3-Diaminopropane: Another diamine with similar properties but different applications.
Oleylamine: A related amine with similar uses in industry.
Uniqueness: Boric acid, compound with N-oleyl-1,3-propanediamine, is unique due to its combination of boric acid and N-oleyl-1,3-propanediamine, which imparts distinct chemical properties and a wide range of applications not found in similar compounds.
Propriétés
Numéro CAS |
71786-64-6 |
|---|---|
Formule moléculaire |
C21H47BN2O3 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.BH3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2-1(3)4/h9-10,23H,2-8,11-22H2,1H3;2-4H/b10-9-; |
Clé InChI |
LMQCTAMFUXRCMR-KVVVOXFISA-N |
SMILES isomérique |
B(O)(O)O.CCCCCCCC/C=C\CCCCCCCCNCCCN |
SMILES canonique |
B(O)(O)O.CCCCCCCCC=CCCCCCCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


